molecular formula C19H18N4O3S2 B2993519 4-(2-methyl-1,3-oxazol-4-yl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide CAS No. 2097893-19-9

4-(2-methyl-1,3-oxazol-4-yl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide

Cat. No.: B2993519
CAS No.: 2097893-19-9
M. Wt: 414.5
InChI Key: KLDJQYUZZPORHI-UHFFFAOYSA-N
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Description

4-(2-methyl-1,3-oxazol-4-yl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide is a complex organic compound featuring multiple heterocyclic structures, including oxazole, pyrazole, and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

. One common approach is to first synthesize 2-methyl-1,3-oxazol-4-yl benzene sulfonamide, which then undergoes further reactions to incorporate the pyrazole and thiophene groups.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The sulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.

  • Reduction: : The oxazole ring can be reduced to form oxazolidines.

  • Substitution: : The pyrazole and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: : Electrophilic substitution reactions may use reagents like bromine or nitric acid, while nucleophilic substitutions might involve alkyl halides or amines.

Major Products Formed

  • Oxidation: : Sulfonic acids or sulfonyl chlorides.

  • Reduction: : Oxazolidines.

  • Substitution: : Various substituted pyrazoles and thiophenes.

Scientific Research Applications

This compound has shown potential in several scientific research applications:

  • Chemistry: : It can serve as an intermediate in the synthesis of more complex molecules.

  • Biology: : Its biological activity has been explored for potential antibacterial and antioxidant properties.

  • Medicine: : It may have therapeutic potential, particularly in the development of new drugs targeting specific diseases.

  • Industry: : Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of this compound is not fully understood, but it likely involves interactions with specific molecular targets and pathways. The presence of multiple heterocyclic rings suggests that it may bind to enzymes or receptors, influencing biological processes.

Comparison with Similar Compounds

This compound is unique due to its combination of oxazole, pyrazole, and thiophene rings. Similar compounds include:

  • 4-(2-methyl-1,3-oxazol-4-yl)aniline: : A simpler structure lacking the pyrazole and thiophene groups.

  • 2-(2-(4-bromophenyl)-5-methyl-1,3-oxazol-4-yl)ethanol: : A related oxazole derivative with a bromophenyl group.

Properties

IUPAC Name

4-(2-methyl-1,3-oxazol-4-yl)-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S2/c1-14-22-18(12-26-14)15-3-5-17(6-4-15)28(24,25)21-11-19(16-7-10-27-13-16)23-9-2-8-20-23/h2-10,12-13,19,21H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLDJQYUZZPORHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=CSC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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